3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one
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Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.
Etherification: The chloropyridine intermediate is then reacted with a suitable alcohol to form the 3-chloropyridin-4-yloxy moiety.
Piperidine Ring Formation: The etherified intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl moiety.
Pyrrolidinone Formation: Finally, the piperidine intermediate is reacted with a suitable reagent to form the pyrrolidinone core, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidinone or piperidine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridin-4-yloxy derivatives: Compounds with similar chloropyridine moieties.
Piperidin-1-yl derivatives: Compounds featuring the piperidine ring.
Pyrrolidin-2-one derivatives: Compounds with the pyrrolidinone core.
Uniqueness
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-19-7-5-14(16(19)21)20-8-3-12(4-9-20)11-22-15-2-6-18-10-13(15)17/h2,6,10,12,14H,3-5,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKJCYHMPLNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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